2-(Benzylsulfanyl)-1-fluoro-5-methyl-3-(trifluoromethyl)benzene
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Overview
Description
2-(Benzylsulfanyl)-1-fluoro-5-methyl-3-(trifluoromethyl)benzene is an organic compound that features a benzene ring substituted with a benzylsulfanyl group, a fluorine atom, a methyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-1-fluoro-5-methyl-3-(trifluoromethyl)benzene typically involves multiple steps, starting from commercially available precursors. One common method involves the nucleophilic substitution of a suitable benzene derivative with a benzylsulfanyl group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfanyl)-1-fluoro-5-methyl-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The benzene ring can participate in EAS reactions such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The benzylsulfanyl group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced to remove the benzylsulfanyl group.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid and sulfuric acid for nitration, or bromine and iron(III) bromide for bromination.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation to sulfoxides or sulfones.
Major Products
Nitration: Formation of nitro derivatives.
Bromination: Formation of bromo derivatives.
Oxidation: Formation of sulfoxides or sulfones
Scientific Research Applications
2-(Benzylsulfanyl)-1-fluoro-5-methyl-3-(trifluoromethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-1-fluoro-5-methyl-3-(trifluoromethyl)benzene depends on its specific application. In the context of enzyme inhibition, the
Properties
IUPAC Name |
2-benzylsulfanyl-1-fluoro-5-methyl-3-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F4S/c1-10-7-12(15(17,18)19)14(13(16)8-10)20-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQRSMXRPLMHCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)SCC2=CC=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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